molecular formula C11H14OS B14211948 2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene CAS No. 821799-89-7

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene

Katalognummer: B14211948
CAS-Nummer: 821799-89-7
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: YFIKGAIZUXTYLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene can be achieved through several synthetic routes. One common method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophene derivative is coupled with a suitable alkene precursor under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), and is carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the alkene or thiophene ring positions using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, NaBH4, ethanol, and THF as solvent.

    Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents), and solvents like THF or DMF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated thiophenes, organometallic derivatives.

Wissenschaftliche Forschungsanwendungen

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

Uniqueness

2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Eigenschaften

CAS-Nummer

821799-89-7

Molekularformel

C11H14OS

Molekulargewicht

194.30 g/mol

IUPAC-Name

2-(1-prop-2-enoxybut-3-enyl)thiophene

InChI

InChI=1S/C11H14OS/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2

InChI-Schlüssel

YFIKGAIZUXTYLH-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC=CS1)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.